molecular formula C20H16N2O4S B2555785 3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-76-8

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2555785
CAS No.: 922062-76-8
M. Wt: 380.42
InChI Key: HPOZRTQDQAYBSF-UHFFFAOYSA-N
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Description

3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound "3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide" has been noted for its potential applications in photodynamic therapy, particularly due to the properties of similar benzenesulfonamide derivative groups. For instance, certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown remarkable properties as photosensitizers in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, which are crucial for Type II mechanisms in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Synthesis and Chemical Analysis

In the realm of molecular synthesis and chemical analysis, the structure of "this compound" and its related compounds offer a platform for various chemical reactions and analyses:

  • Annulation and Molecular Formation : The compound is instrumental in microwave-assisted annulation processes, creating pentacyclic benzo-δ-phospholactams and facilitating access to complex molecular structures (Luo & Xu, 2020).

  • Chemical Extraction from Environmental Samples : Similar benzenesulfonamide compounds have been efficiently extracted from soil samples using low-pressurized microwave-assisted extraction, underlining the relevance of these compounds in environmental chemistry and analysis (Speltini et al., 2016).

  • Synthesis of Optically Active Derivatives : The compound's framework serves as a basis for the synthesis of optically active derivatives, demonstrating its utility in creating enantiomerically enriched molecules, which are important in various fields including pharmaceuticals (Ren, Wang, & Liu, 2014).

Properties

IUPAC Name

3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13-5-4-6-15(11-13)27(24,25)22-14-9-10-18-16(12-14)20(23)21-17-7-2-3-8-19(17)26-18/h2-12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOZRTQDQAYBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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